1H-indole-2-carbonitrile
Overview
Description
1H-Indole-2-carbonitrile is a chemical compound that belongs to the indole family, characterized by the presence of a carbonitrile group attached to the second position of the indole ring. This structure forms the core of various derivatives with diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 1H-indole-2-carbonitrile derivatives has been explored through various methods. A notable approach involves the ultrasound-assisted one-pot synthesis of 1H-spiro derivatives, which utilizes isatins, malononitrile, and anilinolactones with a catalytic amount of Et3N in THF under ultrasound irradiation, leading to high yields and short reaction times . Another method includes the AlCl3-mediated C-C bond formation between 2-chloroquinoline-3-carbonitrile and various indoles without the need for N-protection, yielding 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives . Additionally, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles have been prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of CuBr and K2CO3 in DMSO .
Molecular Structure Analysis
The molecular structure of 1H-indole-2-carbonitrile derivatives has been established through techniques such as single crystal X-ray diffraction. For instance, the structure of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives has been unambiguously determined, providing insights into the molecular conformation and potential for interaction with biological targets .
Chemical Reactions Analysis
1H-Indole-2-carbonitrile derivatives participate in various chemical reactions. For example, the synthesis of novel 1H-indol-3-yl-4H-chromene-3-carbonitriles involves a three-component condensation reaction using polystyrene-supported p-toluenesulfonic acid as a catalyst under neat conditions . The vinylnitrene cyclization has been employed to synthesize 4-hydroxy-1H-indole-2-carbonitrile, although direct introduction of the 2-cyano functionality was not possible and required further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indole-2-carbonitrile derivatives are influenced by their molecular structure. For instance, the carbonitrile group in 2-(7-methyl-1H-indol-3-yl)acetonitrile is twisted away from the indole plane, which affects the molecule's conformation and intermolecular interactions, such as hydrogen bonding and aromatic π-π stacking . These interactions are crucial for the compound's stability and behavior in crystalline form.
Scientific Research Applications
Synthesis and Chemical Properties
Development of Synthesis Methods : The synthesis of 1H-indole-2-carbonitrile and its derivatives has been a subject of interest. A method for synthesizing 4-hydroxy-1H-indole-2-carbonitrile through azide decomposition was developed due to the failure of existing literature methods (Adams, Press, & Degan, 1991). Similarly, the synthesis of highly functionalized 1H-indole-2-carbonitriles via cross-coupling reactions of various indole derivatives was explored (Hrizi et al., 2021).
Chemical Transformations and Reactivity : Research has focused on the chemoselective transformations of N-(propargyl)indole-2-carbonitriles with nitrogen nucleophiles, revealing different product types depending on reaction conditions (Zalte et al., 2022). Another study showed the interaction of N-(propargyl)indole-2-carbonitriles with alcohols to form 1-alkoxypyrazino[1,2-a]indoles (Festa et al., 2018).
Alternative Synthesis Routes : The copper-mediated C2-cyanation of indoles using acetonitrile as a cyanide source provided an alternative route to indole-2-carbonitrile, highlighting the versatility of these compounds in synthesis (Pan et al., 2013).
Safety And Hazards
1H-indole-2-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has potential acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The indole scaffold, including 1H-indole-2-carbonitrile, is a key building block in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals, and exhibits potent and wide-ranging biological activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This opens up promising future directions for the use of 1H-indole-2-carbonitrile in the discovery of new drug candidates .
properties
IUPAC Name |
1H-indole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTITARLOCZPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396409 | |
Record name | 1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-2-carbonitrile | |
CAS RN |
36193-65-4 | |
Record name | 1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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